molecular formula C16H18N4O4 B13492187 2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione

2-(2,6-Dioxo-3-piperidyl)-5-[2-(methylamino)ethylamino]isoindoline-1,3-dione

Cat. No.: B13492187
M. Wt: 330.34 g/mol
InChI Key: CHOLRHJUGWBQQL-UHFFFAOYSA-N
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Description

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound with significant potential in various fields of scientific research This compound is characterized by its unique structure, which includes a piperidine ring and an isoindole-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves several steps. One common method includes the reaction of isoindoline-1,3-dione with a piperidine derivative under controlled conditions. The reaction typically requires the use of a suitable solvent, such as dimethylformamide (DMF), and a catalyst, such as triethylamine, to facilitate the formation of the desired product .

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This often involves the use of automated reactors and continuous flow systems to maintain consistent reaction conditions. The purification of the final product is achieved through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different isoindole-dione derivatives, while reduction can produce various piperidine-based compounds .

Scientific Research Applications

2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. The compound is known to inhibit the activity of TNF-α, a cytokine involved in inflammation and immune responses. By binding to TNF-α, the compound prevents it from interacting with its receptors, thereby reducing inflammation and other related symptoms .

Comparison with Similar Compounds

Similar Compounds

    4-amino-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: This compound shares a similar structure but lacks the methylaminoethyl group.

    2-(2,6-dioxopiperidin-3-yl)-1H-isoindole-1,3(2H)-dione: Another related compound with a simpler structure.

Uniqueness

The presence of the methylaminoethyl group in 2-(2,6-dioxopiperidin-3-yl)-5-{[2-(methylamino)ethyl]amino}-2,3-dihydro-1H-isoindole-1,3-dione enhances its biological activity and specificity. This makes it more effective in targeting TNF-α and other molecular pathways, providing a unique advantage over similar compounds .

Properties

Molecular Formula

C16H18N4O4

Molecular Weight

330.34 g/mol

IUPAC Name

2-(2,6-dioxopiperidin-3-yl)-5-[2-(methylamino)ethylamino]isoindole-1,3-dione

InChI

InChI=1S/C16H18N4O4/c1-17-6-7-18-9-2-3-10-11(8-9)16(24)20(15(10)23)12-4-5-13(21)19-14(12)22/h2-3,8,12,17-18H,4-7H2,1H3,(H,19,21,22)

InChI Key

CHOLRHJUGWBQQL-UHFFFAOYSA-N

Canonical SMILES

CNCCNC1=CC2=C(C=C1)C(=O)N(C2=O)C3CCC(=O)NC3=O

Origin of Product

United States

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